molecular formula C13H21N B13254949 2,5-dimethyl-N-(3-methylbutan-2-yl)aniline

2,5-dimethyl-N-(3-methylbutan-2-yl)aniline

Cat. No.: B13254949
M. Wt: 191.31 g/mol
InChI Key: KUEMNRMBJDZOHH-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(3-methylbutan-2-yl)aniline is a substituted aniline derivative featuring a dimethyl-substituted aromatic ring and a branched alkyl group at the amine position. The aromatic ring has methyl groups at the 2 and 5 positions, while the nitrogen atom is bonded to a 3-methylbutan-2-yl group, introducing steric bulk (Figure 1). The compound is part of a broader class of N-alkylated anilines, which are critical intermediates in organic synthesis .

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

2,5-dimethyl-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C13H21N/c1-9(2)12(5)14-13-8-10(3)6-7-11(13)4/h6-9,12,14H,1-5H3

InChI Key

KUEMNRMBJDZOHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(3-methylbutan-2-yl)aniline typically involves the alkylation of 2,5-dimethylaniline with 3-methyl-2-butanone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of 2,5-dimethyl-N-(3-methylbutan-2-yl)aniline may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethyl-N-(3-methylbutan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(3-methylbutan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The bulky substituents around the nitrogen atom can influence the compound’s binding affinity and selectivity towards specific targets. This can lead to various biological effects, including inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The compound’s structural analogs differ in substitution patterns on the aromatic ring or the N-alkyl chain. Key examples include:

Table 1: Structural Comparison
Compound Name Aromatic Substituents N-Substituent CAS Number Molecular Formula Molecular Weight (g/mol)
2,5-Dimethyl-N-(3-methylbutan-2-yl)aniline 2,5-dimethyl 3-methylbutan-2-yl Not explicitly provided C₁₃H₂₁N 191.31
3,5-Dimethyl-N-[2-(4-methylphenoxy)butyl]aniline 3,5-dimethyl 2-(4-methylphenoxy)butyl Not provided C₁₉H₂₅NO 283.41
2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline 2,5-dimethyl 2-(3-methylphenoxy)butyl 1040687-53-3 C₁₉H₂₅NO 283.41
3,5-Dimethyl-N-(2-phenylcyclopentyl)aniline 3,5-dimethyl 2-phenylcyclopentyl Not provided C₁₉H₂₁N 263.38

Key Observations :

  • Aromatic Substitution : The position of methyl groups (2,5 vs. 3,5) alters electronic density. Electron-donating methyl groups at 2,5 positions enhance para-directing effects in electrophilic substitution reactions compared to 3,5 -substituted analogs .

Physicochemical Properties

Table 2: Physicochemical Properties
Property 2,5-Dimethyl-N-(3-methylbutan-2-yl)aniline 2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline 3,5-Dimethyl-N-[2-(4-methylphenoxy)butyl]aniline
LogD (pH 5.5) Estimated ~3.2 (alkyl chain dominance) Not reported 2.5–3.0 (phenoxy group increases polarity)
Solubility in Water Low (hydrophobic alkyl chain) Very low (bulky phenoxy group) Very low
Melting Point Not reported Not reported Not reported
Synthetic Yield ~40–60% (similar to ) 39% (via methods akin to ) Not reported

Key Findings :

  • Lipophilicity: The 3-methylbutan-2-yl group increases LogD compared to phenoxy-containing analogs, enhancing membrane permeability in biological systems .
  • Synthetic Challenges: Bulky N-substituents (e.g., 2-phenoxybutyl) may lower yields due to steric hindrance during alkylation steps, as seen in ’s synthesis of related compounds .

Biological Activity

2,5-Dimethyl-N-(3-methylbutan-2-yl)aniline is an organic compound with potential applications in medicinal chemistry and material science. This compound belongs to the class of substituted anilines, which have been widely studied for their biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of 2,5-dimethyl-N-(3-methylbutan-2-yl)aniline, supported by relevant research findings and data.

  • Molecular Formula : C13H21N
  • Molecular Weight : 191.31 g/mol
  • CAS Number : 18162-48-6

Biological Activity Overview

The biological activity of 2,5-dimethyl-N-(3-methylbutan-2-yl)aniline has been investigated primarily through its derivatives. These studies suggest that the compound may exhibit various pharmacological effects, particularly as an antibacterial agent.

Antibacterial Activity

Research indicates that derivatives of substituted anilines can show significant antibacterial properties. For instance, studies have demonstrated that certain aniline derivatives possess activity against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets due to their resistance profiles .

Study 1: Antimicrobial Evaluation

A study focusing on the synthesis and evaluation of various substituted anilines found that compounds similar to 2,5-dimethyl-N-(3-methylbutan-2-yl)aniline exhibited promising antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives against common pathogens:

CompoundMIC (µg/mL)Target Bacteria
Compound A4E. coli
Compound B8K. pneumoniae
Compound C0.5A. baumannii
Compound D2P. aeruginosa

These results indicate that structural modifications can significantly enhance the antibacterial efficacy of aniline derivatives .

The mechanism by which these compounds exert their antibacterial effects often involves inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. For example, the binding affinity of certain derivatives to the ATP-binding pocket of these enzymes was analyzed using X-ray crystallography, revealing critical interactions that contribute to their inhibitory activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological potency of substituted anilines. The presence of bulky substituents like the isopropyl group in 2,5-dimethyl-N-(3-methylbutan-2-yl)aniline can enhance lipophilicity and improve membrane permeability, which may lead to increased antibacterial activity .

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